molecular formula C17H27N3O2 B2868923 tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate CAS No. 1289386-20-4

tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate

Cat. No. B2868923
M. Wt: 305.422
InChI Key: OQBKQIPWYLIFHE-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate, also known as TAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. TAPP is a piperidine-based compound that has been synthesized and studied extensively for its pharmacological properties.

Mechanism Of Action

The exact mechanism of action of tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has also been shown to induce apoptosis in cancer cells. Additionally, tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate in lab experiments is its potential as a candidate for the treatment of cancer and inflammatory diseases. tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has been shown to have significant activity against various types of cancer cells and has anti-inflammatory properties. However, one limitation of using tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for research on tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate. One potential direction is to further investigate its mechanism of action. Another potential direction is to explore its potential as a candidate for the treatment of other diseases, such as neurological disorders. Additionally, further research could be done to optimize the synthesis of tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate and to develop more efficient methods for its purification.

Scientific Research Applications

Tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

tert-butyl 4-(1-pyridin-2-ylethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13(15-7-5-6-10-18-15)19-14-8-11-20(12-9-14)16(21)22-17(2,3)4/h5-7,10,13-14,19H,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBKQIPWYLIFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

Using General Procedure B: Reaction of 1-Pyridin-2-yl-ethylamine and 1-Boc-4-piperidone with NaBH(OAc)3 in CH2Cl2 gave 4-(1-Pyridin-2-yl-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester as a colorless oil.
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